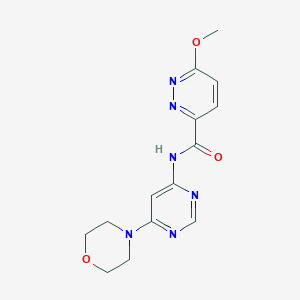
6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide” is a chemical compound with potential scientific applications. It contains a pyridazine ring, which is a heterocyclic compound with two nitrogen atoms in the ring .
Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be important in drug-target interactions.Chemical Reactions Analysis
The pyridazine ring can participate in various chemical reactions. Its unique physicochemical properties contribute to its applications in molecular recognition .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. The pyridazine ring is known for its unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .作用機序
Target of Action
The primary targets of 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play a crucial role in the production of pro-inflammatory mediators, such as prostaglandins (PGs) and nitric oxide (NO), which increase in concentration with rising inflammation .
Mode of Action
The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .
Biochemical Pathways
The compound affects the biochemical pathways involved in the production of pro-inflammatory mediators. By inhibiting the activity of COXs and NOS, it reduces the production of PGs and NO . These mediators are known to increase in concentration with rising inflammation .
Pharmacokinetics
Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . This suggests that the compound could be a potential therapeutic strategy for inflammation-associated disorders .
Action Environment
For instance, inflammation, whether short-term or chronic, can affect the compound’s ability to inhibit the production of pro-inflammatory mediators .
将来の方向性
生化学分析
Biochemical Properties
In biochemical reactions, 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . These interactions are primarily hydrophobic in nature .
Cellular Effects
This compound has been shown to influence cell function by inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations . It also impacts cell signaling pathways by reducing the mRNA expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of iNOS and COX-2 . This binding interaction results in a decrease in the amount of iNOS and COX-2 protein expression, thereby inhibiting the inflammatory response .
特性
IUPAC Name |
6-methoxy-N-(6-morpholin-4-ylpyrimidin-4-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-22-13-3-2-10(18-19-13)14(21)17-11-8-12(16-9-15-11)20-4-6-23-7-5-20/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPDGWCZRIQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine](/img/structure/B2792437.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2792438.png)
![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2792440.png)
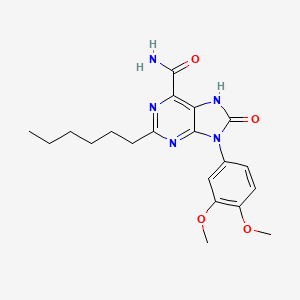
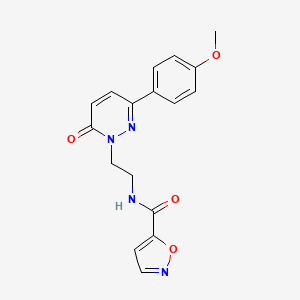
![N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2792445.png)
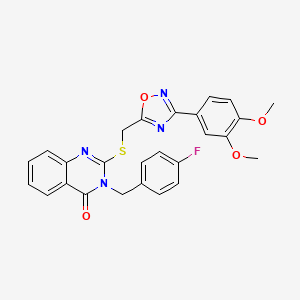
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-bromobenzamide](/img/structure/B2792448.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2792449.png)
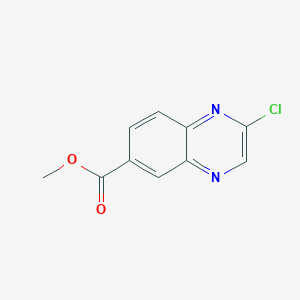
![N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide](/img/structure/B2792452.png)
![6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2792454.png)
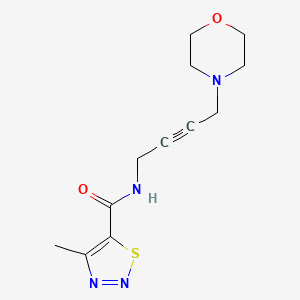
![3-(2,6-Difluorophenyl)-4-[(3-fluorophenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2792456.png)
